molecular formula C16H28N2 B2474235 1-Phenyldecylhydrazine CAS No. 1397007-43-0

1-Phenyldecylhydrazine

Cat. No.: B2474235
CAS No.: 1397007-43-0
M. Wt: 248.414
InChI Key: DOWYNQBWWAKYIA-UHFFFAOYSA-N
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Description

1-Phenyldecylhydrazine is an organic compound characterized by the presence of a phenyl group attached to a decyl chain, which is further bonded to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyldecylhydrazine can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with a decyl halide under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

1-Phenyldecylhydrazine undergoes various chemical reactions, including:

Major Products Formed:

  • Oxidation products include hydrazones and azo compounds.
  • Reduction products include primary amines.
  • Substitution reactions yield various substituted derivatives depending on the reagents used.

Mechanism of Action

1-Phenyldecylhydrazine can be compared with other similar compounds such as phenylhydrazine and decylhydrazine:

Uniqueness: this compound’s unique combination of a phenyl group and a decyl chain attached to a hydrazine moiety makes it a versatile compound with a wide range of applications in various fields.

Comparison with Similar Compounds

  • Phenylhydrazine
  • Decylhydrazine
  • Benzylhydrazine
  • Octylhydrazine

Properties

IUPAC Name

1-phenyldecylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2/c1-2-3-4-5-6-7-11-14-16(18-17)15-12-9-8-10-13-15/h8-10,12-13,16,18H,2-7,11,14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWYNQBWWAKYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(C1=CC=CC=C1)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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